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Pomalidomide-PEG2-COOH

Cat. No.: B2405478
M. Wt: 433.4 g/mol
InChI Key: NKISJPXMSOQWER-UHFFFAOYSA-N
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Description

Contextualization within Immunomodulatory Drug (IMiD) Development and Evolution

Immunomodulatory drugs (IMiDs) are a class of therapeutic agents that modify the body's immune response. Pomalidomide (B1683931), a derivative of thalidomide (B1683933), is a third-generation IMiD. medchemexpress.commedchemexpress.com These compounds are known to bind to a protein called cereblon (CRBN), which is part of an E3 ubiquitin ligase complex. rndsystems.comtocris.comjove.com This interaction is central to their therapeutic effects, which include anti-inflammatory, anti-angiogenic, and anti-proliferative activities. rndsystems.comtocris.com The evolution from thalidomide to more potent derivatives like pomalidomide has been driven by the need for improved efficacy and a better understanding of their mechanism of action at the molecular level. medchemexpress.comtocris.com

Principles and Advancements in Targeted Protein Degradation (TPD) Strategies

Targeted protein degradation (TPD) is an innovative therapeutic strategy that aims to eliminate disease-causing proteins from cells. frontiersin.org This approach utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system. frontiersin.orgabmole.com A key advancement in TPD is the development of proteolysis-targeting chimeras (PROTACs). biochempeg.comnih.govbroadpharm.com PROTACs are heterobifunctional molecules composed of two active domains joined by a chemical linker. biochempeg.comnih.govaxispharm.com One domain binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. nih.govbroadpharm.com This proximity induces the ubiquitination of the target protein, marking it for destruction by the proteasome. frontiersin.org

Rationale for PEGylated Linker Integration (PEG2-COOH) in Pomalidomide Scaffolds for Research Applications

Pomalidomide-PEG2-COOH is a synthesized E3 ligase ligand-linker conjugate. abmole.commedchemexpress.com It incorporates the pomalidomide scaffold, which binds to the E3 ligase cereblon, and a two-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid group (COOH). abmole.commedchemexpress.comsigmaaldrich.combiochempeg.com This design is highly valuable for research, particularly in the construction of PROTACs. abmole.comsigmaaldrich.comscientificlabs.co.uk

The PEG linker offers several advantages:

Solubility and Permeability : The introduction of PEG can increase the water solubility of the molecule, which is beneficial for its use in biological systems. biochempeg.combiochempeg.combroadpharm.com It can also influence cell permeability, potentially improving oral absorption characteristics. biochempeg.combiochempeg.com

Flexibility and Length : PEG linkers provide flexibility and their length can be systematically varied. biochempeg.comnih.gov This is crucial because the distance and spatial orientation between the target protein and the E3 ligase are critical for efficient protein degradation. broadpharm.comaxispharm.com

Synthetic Accessibility : The carboxylic acid (COOH) group provides a reactive handle for chemists to easily attach a ligand that binds to a specific target protein, facilitating the rapid synthesis of new PROTAC molecules for screening and optimization. sigmaaldrich.comscientificlabs.co.uk

Overview of Current Research Trajectories and Scientific Significance of this compound

This compound is a key building block in the development of novel PROTACs aimed at a wide range of disease targets. sigmaaldrich.comscientificlabs.co.uk Researchers are actively using this and similar molecules to create degraders for proteins implicated in cancer and other diseases. The modular nature of this compound allows for the creation of libraries of PROTACs with variations in the target-binding ligand, enabling the screening for optimal degradation of specific proteins. sigmaaldrich.comscientificlabs.co.uk The scientific significance of this compound lies in its role as a versatile tool that accelerates the discovery and development of new therapeutic agents based on the targeted protein degradation paradigm. medchemexpress.comsigmaaldrich.com

Compound Information

Compound NameChemical FormulaMolecular Weight ( g/mol )CAS Number
PomalidomideC13H11N3O4273.2419171-19-8
This compoundC20H23N3O8433.412140807-17-4

Table created with data from references rndsystems.comsigmaaldrich.combiochempeg.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23N3O8 B2405478 Pomalidomide-PEG2-COOH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O8/c24-15-5-4-14(18(27)22-15)23-19(28)12-2-1-3-13(17(12)20(23)29)21-7-9-31-11-10-30-8-6-16(25)26/h1-3,14,21H,4-11H2,(H,25,26)(H,22,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKISJPXMSOQWER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pomalidomide Peg2 Cooh and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections of Pomalidomide-PEG2-COOH

A retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most logical disconnection is at the amide bond connecting the pomalidomide (B1683931) core and the PEG linker. This approach simplifies the synthesis into two key intermediates: the pomalidomide core precursor, typically an amine-functionalized pomalidomide, and the PEG2-COOH linker moiety. A second disconnection can be envisioned at the ether linkages within the PEG chain, although this is a less common and more complex synthetic route.

The primary retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

Generated mermaid

This analysis highlights the modular nature of the synthesis, allowing for the independent preparation and subsequent coupling of the two main components.

Synthesis of the Pomalidomide Core Precursor and Analogues

The synthesis of the pomalidomide core precursor, 4-aminopomalidomide, typically starts from a substituted phthalic anhydride (B1165640). Two common starting materials are 3-nitrophthalic anhydride or 3-fluorophthalic anhydride. frontiersin.org

From 3-Nitrophthalic Anhydride:

Condensation: 3-nitrophthalic anhydride is condensed with 3-aminopiperidine-2,6-dione (B110489) (or its salt) to form 4-nitrothalidomide. frontiersin.orgmdpi.com This reaction is often carried out in acetic acid with sodium acetate (B1210297) at reflux. frontiersin.org

Reduction: The nitro group of 4-nitrothalidomide is then reduced to an amine to yield 4-aminopomalidomide. frontiersin.orgmdpi.com A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C). mdpi.com

From 3-Fluorophthalic Anhydride:

Condensation: 3-fluorophthalic anhydride is condensed with 3-aminopiperidine-2,6-dione to produce 4-fluorothalidomide. frontiersin.org

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atom is subsequently displaced by an amine-containing linker. researchgate.net However, for the synthesis of the pomalidomide precursor itself, this intermediate is less direct.

The synthesis of pomalidomide itself can be achieved by treating the aminothalimide intermediate with carbonyl diimidazole (CDI). mdpi.compreprints.org

Preparation of the PEG2-COOH Linker Moiety and Variants

The PEG2-COOH linker, chemically known as 3-(2-(2-aminoethoxy)ethoxy)propanoic acid or a similar derivative, is a bifunctional molecule with an amine or other reactive group at one end and a carboxylic acid at the other. issuu.com The synthesis of such linkers generally involves the use of ethylene (B1197577) glycol derivatives. chempep.com

A general approach for synthesizing an amino-PEG-acid linker involves:

Mono-protection of a diol: Starting with a di-ethylene glycol, one hydroxyl group is protected.

Functionalization of the free hydroxyl: The unprotected hydroxyl group is converted into a carboxylic acid or a precursor.

Deprotection and functionalization of the other end: The protecting group is removed, and the second hydroxyl is converted to a reactive group for conjugation, such as an amine.

Commercially available variants like Fmoc-NH-PEG2-CH2COOH (Fmoc-8-amino-3,6-dioxaoctanoic acid) are also widely used in solid-phase synthesis. chempep.com These linkers come with the amine protected by a base-labile Fmoc group, ready for coupling. chempep.com

Coupling Strategies and Reaction Optimization for this compound Formation

The formation of this compound involves the coupling of the amino group of the pomalidomide precursor with the carboxylic acid of the PEG2 linker. Standard peptide coupling reagents are typically employed for this amide bond formation.

Common coupling strategies include:

EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt).

HATU/DIPEA: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with Diisopropylethylamine (DIPEA).

Acyl Chloride: The carboxylic acid of the PEG linker can be converted to a more reactive acyl chloride, which then reacts with the amine of the pomalidomide precursor. frontiersin.org

Reaction optimization is crucial to maximize yield and minimize byproduct formation. Key parameters to control include reaction time, temperature, and stoichiometry of the reagents. For instance, strict stoichiometric control of EDC/HOBt can prevent the formation of unwanted PEG diacids.

Advanced Purification Techniques and Analytical Methodologies for Purity Assessment in Research

Ensuring the high purity of this compound is critical for its use in biological research. Advanced purification and analytical techniques are employed to achieve and verify the desired purity, typically ≥95%.

Purification Techniques:

Silica Gel Chromatography: A standard method for purifying crude products.

Preparative Reverse-Phase High-Performance Liquid Chromatography (Prep-RP-HPLC): A highly effective technique for purifying polar compounds like this compound, often using a C18 column with a water/acetonitrile (B52724) gradient containing an additive like trifluoroacetic acid (TFA).

Analytical Methodologies:

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A C18 column with a gradient of acetonitrile in water is a common setup.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

Karl Fischer Titration: To determine the water content of the final product.

Technique Purpose Typical Conditions/Observations
Prep-RP-HPLCPurificationC18 column, water/acetonitrile gradient with 0.1% TFA
Analytical HPLCPurity AssessmentC18 column, gradient elution, detection at specific UV wavelengths
¹H NMRStructural ConfirmationChemical shifts corresponding to pomalidomide and PEG protons
¹³C NMRStructural ConfirmationResonances for carbonyls, aromatic, and PEG carbons
HRMS (ESI+)Molecular Weight ConfirmationProvides accurate mass-to-charge ratio [M+H]⁺
Karl FischerWater ContentDetermines residual water in the final solid product

Scalability Considerations for Research-Scale Synthesis and Compound Libraries

The synthesis of this compound and its derivatives for research purposes, including the generation of compound libraries for PROTAC development, requires scalable and efficient methods.

Key considerations for scalability include:

Robustness of reactions: Reactions should be reproducible and high-yielding.

Ease of purification: The purification process should be efficient and amenable to larger scales.

Automation: For the generation of compound libraries, automated synthesis platforms can be employed to perform repetitive coupling and purification steps. sigmaaldrich.com These systems can standardize reaction conditions and accelerate the synthesis of multiple analogs.

The modular nature of the synthesis, where the pomalidomide core and the linker can be synthesized separately and then coupled, is highly advantageous for creating libraries of derivatives with varying linker lengths and compositions. scientificlabs.ie

Molecular Mechanisms of Action and Target Engagement of Pomalidomide Peg2 Cooh

Binding Kinetics and Thermodynamics with Cereblon (CRBN) E3 Ubiquitin Ligase

The interaction between the pomalidomide (B1683931) head of Pomalidomide-PEG2-COOH and CRBN is a critical determinant of its efficacy. While specific kinetic and thermodynamic data for the this compound conjugate are not extensively documented, the binding characteristics of pomalidomide itself are well-established. Pomalidomide binds to CRBN with a dissociation constant (Kd) typically in the micromolar range, indicating a strong and specific interaction. ercongressi.itbiorxiv.org This binding is primarily driven by the glutarimide (B196013) moiety of pomalidomide, which fits snugly into a hydrophobic pocket within the thalidomide-binding domain of CRBN. acs.org

Table 1: Representative Binding Affinities of Pomalidomide to CRBN

CompoundBinding Affinity (Kd) to CRBNCell Line/SystemReference
Pomalidomide~1.2 µMNot specified ercongressi.it
Pomalidomide1.4 µMTruncated Cereblon protein biorxiv.org

This table presents data for pomalidomide as a proxy for this compound. The actual binding affinity of the conjugate may vary.

Molecular Basis of Ternary Complex Formation with Neosubstrates and CRBN

The cornerstone of this compound's mechanism is the formation of a stable ternary complex, comprising the PROTAC, the CRBN E3 ligase, and a target "neosubstrate" protein. researchgate.net The pomalidomide portion of the molecule acts as a "molecular glue," altering the surface of CRBN to create a new binding interface for proteins that it would not normally recognize. dundee.ac.uk The PEG2 linker plays a crucial role in this process, bridging the CRBN-bound pomalidomide and the target protein-bound ligand, thereby dictating the orientation and proximity of the E3 ligase to its new substrate. axispharm.comnih.gov

Crystal structures of pomalidomide in complex with CRBN and neosubstrates, such as IKZF1, reveal that the solvent-exposed part of the pomalidomide molecule is key to recruiting the neosubstrate. acs.orgresearchgate.net The stability of this ternary complex is often enhanced by cooperative interactions between the target protein and CRBN, a phenomenon that is critical for efficient degradation. acs.org The length and composition of the linker, in this case, a PEG2 chain, are critical for achieving productive ternary complex geometry that facilitates ubiquitin transfer. nih.govprecisepeg.com

Elucidation of Ubiquitination Pathway Modulation and Protein Degradation Cascade Initiation

Once the ternary complex is formed, this compound effectively brings the ubiquitin-conjugating enzyme (E2) associated with the CRL4^CRBN^ complex into close proximity with the target protein. tandfonline.com This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to accessible lysine (B10760008) residues on the surface of the neosubstrate. nih.gov The initiation of this ubiquitination cascade marks the protein for destruction by the proteasome. The efficiency of this process is dependent on the stability and conformation of the ternary complex, which, as mentioned, is influenced by the nature of the linker. nih.govprecisepeg.com A successfully formed complex acts as a catalyst, enabling the ubiquitination of multiple copies of the target protein. news-medical.net

Substrate Specificity Profiling and Identification of Novel Degron Targets (e.g., Ikaros, Aiolos, GSPT1)

The pomalidomide moiety of this compound directs the degradation of a specific set of neosubstrates. The most well-characterized of these are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are key drivers in certain hematological malignancies. nih.govnih.gov The degradation of these proteins is a primary mechanism behind the therapeutic effects of pomalidomide. nih.gov Another notable neosubstrate is the translation termination factor GSPT1. nih.gov

The specificity for these neosubstrates is determined by the unique neo-interface created upon pomalidomide binding to CRBN. acs.org While this compound is designed to be incorporated into PROTACs that target other proteins, the inherent ability of its pomalidomide component to degrade these specific zinc-finger proteins remains. This can be a desirable therapeutic effect or a potential source of off-target activity, depending on the context.

Table 2: Known Neosubstrates Degraded by Pomalidomide

NeosubstrateProtein FamilyBiological RoleReference
Ikaros (IKZF1)Zinc-finger transcription factorHematopoietic development, lymphocyte differentiation nih.govnih.gov
Aiolos (IKZF3)Zinc-finger transcription factorB-cell and T-cell development nih.govnih.gov
GSPT1Translation termination factorProtein synthesis nih.gov

Investigation of Proteasomal Degradation Recruitment and Efficiency

Following polyubiquitination, the tagged neosubstrate is recognized by the 26S proteasome, a large protein complex responsible for degrading cellular proteins. tandfonline.com While direct recruitment of the proteasome by this compound itself is not the primary mechanism, the polyubiquitin (B1169507) chain serves as the signal for proteasomal engagement. The efficiency of degradation is therefore a downstream consequence of the efficiency of the preceding steps: CRBN binding, ternary complex formation, and ubiquitination. Factors that enhance the stability and productivity of the ternary complex, such as an optimal linker length and composition, will ultimately lead to more efficient proteasomal degradation of the target protein. precisepeg.com

Molecular Insights into Potential Off-Target Binding and Unintended Biological Interactions

A critical aspect of any targeted therapy is understanding its potential for off-target effects. For PROTACs utilizing this compound, a primary concern is the inherent "molecular glue" activity of pomalidomide, which can lead to the degradation of its natural neosubstrates (Ikaros, Aiolos, etc.) irrespective of the intended target of the PROTAC. nih.gov This can be a double-edged sword, providing beneficial anti-cancer effects in some contexts but representing an off-target liability in others.

Structure Activity Relationship Sar and Structure Degradation Relationship Sdr Studies of Pomalidomide Peg2 Cooh Analogs

Impact of Pomalidomide (B1683931) Core Modifications on CRBN Binding Affinity and Selectivity

The pomalidomide core, derived from thalidomide (B1683933), is responsible for binding to the CRBN E3 ligase. The affinity and selectivity of this interaction are dictated by specific structural features of its phthalimide (B116566) and glutarimide (B196013) rings.

The glutarimide moiety is essential for anchoring the molecule within a hydrophobic tri-tryptophan pocket in CRBN. nih.govnih.gov Key hydrogen bonds form between the glutarimide and amino acid residues His380 and Trp382 of CRBN. nih.gov Modifications to this ring are generally detrimental to binding affinity.

The phthalimide portion of the core offers more opportunities for modification to modulate activity and selectivity. Pomalidomide and its analog lenalidomide (B1683929) both feature an amino group at the C4 position of the phthalimide ring. This C4-amino group is solvent-exposed and plays a critical role in recruiting neosubstrate proteins like Ikaros (IKZF1) and Aiolos (IKZF3) for degradation, a mechanism central to their therapeutic effects. nih.govnih.gov Thalidomide, which lacks this group, is less efficient at degrading these specific substrates. nih.gov

Studies have shown that small substituents at the C4 position, such as an amino or methyl group, promote Ikaros degradation. nih.gov Conversely, larger or bulkier groups at the C4, C5, or C6 positions can interfere with neosubstrate binding without necessarily affecting CRBN affinity itself. nih.gov This highlights a crucial aspect of SDR: modifications can uncouple CRBN binding from the degradation of specific substrates, allowing for the fine-tuning of degrader selectivity. For instance, attaching a linker at the C5 position has been shown to reduce the off-target degradation of certain zinc-finger proteins, a known activity of the pomalidomide scaffold.

The binding affinities of pomalidomide and related immunomodulatory drugs (IMiDs) to the CRBN-DDB1 complex have been quantified, demonstrating pomalidomide's high potency.

Binding Affinities of IMiDs to CRBN
CompoundBinding Affinity (KD or Ki)IC50 vs CRBN-DDB1 Complex
Pomalidomide~157 nM~2 µM, 3 µM
Lenalidomide~178 nM~1 µM, 3 µM
Thalidomide~250 nM30 µM

This table compiles data from multiple studies to show the comparative binding strengths of common IMiDs to the Cereblon (CRBN) E3 ligase complex. nih.govresearchgate.net

Influence of PEG2 Linker Length, Rigidity, and Composition on Ternary Complex Formation and Degradation Efficacy

The linker connecting the E3 ligase ligand (pomalidomide) to the target protein binder is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition profoundly influence the formation and stability of the productive ternary complex (Target Protein-PROTAC-CRBN), which is a prerequisite for ubiquitination and subsequent degradation. nih.govprecisepeg.com

The PEG2 linker in Pomalidomide-PEG2-COOH is a short, flexible chain composed of two ethylene (B1197577) glycol units.

Length : The linker must be long enough to span the distance between the target protein and CRBN, avoiding steric clashes, but not so long that it fails to induce a stable interaction. explorationpub.com Studies on various PROTACs have shown that both excessively short and long linkers can be suboptimal. explorationpub.com While a general trend suggests longer linkers can be more effective, the optimal length is highly specific to the target protein and E3 ligase pair. explorationpub.comscholaris.ca For some systems, shorter linkers, such as an 8-atom PEG linker in a CRBN homo-PROTAC, have proven optimal. explorationpub.com

Flexibility vs. Rigidity : Flexible linkers like PEG chains offer conformational freedom, which can facilitate the initial formation of the ternary complex. nih.gov This flexibility allows the PROTAC to adopt multiple conformations to find a productive binding orientation. However, high flexibility can come with an entropic penalty upon binding, potentially destabilizing the final complex. nih.gov More rigid linkers, such as those containing cyclic structures (e.g., piperazine, piperidine) or alkynes, restrict conformational freedom. precisepeg.com This can pre-organize the PROTAC into a more favorable conformation for binding, leading to improved degradation potency and better pharmacokinetic properties. precisepeg.com

Composition : The composition of the linker affects the physicochemical properties of the entire PROTAC molecule. PEG linkers are hydrophilic and can improve the aqueous solubility of the PROTAC, which is often a challenge for these large molecules. biochempeg.com Improved solubility can positively impact cell permeability and bioavailability. precisepeg.com In contrast, more hydrophobic alkyl linkers may decrease solubility. precisepeg.com The choice of linker composition is a balance between optimizing ternary complex formation and ensuring favorable drug-like properties.

General Characteristics of Common PROTAC Linker Types
Linker TypeKey CharacteristicsPotential AdvantagesPotential Disadvantages
PEG-basedFlexible, hydrophilicImproves solubility, synthetically versatileMay have lower metabolic stability
Alkyl-basedFlexible, hydrophobicSynthetically accessible, chemically stableMay limit aqueous solubility and cell uptake
Rigid (e.g., piperazine, triazole)Conformationally restrictedCan pre-organize for binding, may improve metabolic stability and permeabilityLess conformational sampling, potentially more complex synthesis

This table summarizes the general properties and trade-offs associated with different classes of linkers used in PROTAC design. precisepeg.comnih.gov

Role of the Carboxylic Acid (COOH) Moiety in Ligand Conjugation, Cellular Permeation, and Biological Activity

The terminal carboxylic acid (COOH) group on this compound is a critical functional handle for its use as a PROTAC building block.

Its primary role is to serve as a reactive site for ligand conjugation . The carboxylic acid can be readily activated to form an amide bond with a primary or secondary amine on a linker attached to the target protein-binding ligand. nih.gov This is a common and robust method for the final assembly of heterobifunctional PROTACs. The direct availability of this functional group simplifies the synthetic process for creating libraries of degraders. researchgate.net

The presence of a free carboxylic acid significantly impacts cellular permeation . At physiological pH, the COOH group is deprotonated to its carboxylate form (COO-), imparting a negative charge. This charge generally hinders passive diffusion across the hydrophobic lipid bilayer of the cell membrane, leading to poor cell permeability. For this reason, this compound itself is not cell-permeable and is intended as a synthetic intermediate. In the final PROTAC, this carboxylic acid is converted into a neutral amide bond, thereby overcoming this permeability issue.

Regarding biological activity , the carboxylic acid itself does not directly participate in CRBN binding or ternary complex formation once conjugated. Its influence is indirect, by enabling the covalent attachment of the pomalidomide-linker moiety to the warhead that targets the protein of interest.

Rational Design Principles for Optimizing Linker Chemistry and Orientation

The rational design of PROTACs built from this compound analogs involves a multi-parameter optimization process focused on the linker. The goal is to identify a linker that not only connects the two ends of the molecule but actively contributes to the formation of a stable and productive ternary complex.

Linker Length Optimization : The distance between the pomalidomide binding pocket on CRBN and the ligand-binding site on the target protein must be carefully matched. A systematic variation of linker length, often by adding or removing ethylene glycol or alkyl units, is a standard strategy to find the optimal length that maximizes degradation efficacy. nih.gov

Modulating Flexibility and Rigidity : As discussed, a balance must be struck between linker flexibility and rigidity. Introducing rigid elements like piperidine/piperazine rings or aromatic groups can reduce the entropic penalty of binding and improve pharmacokinetic properties. precisepeg.com

Stereochemical Considerations and Their Impact on SAR/SDR Profiles

Pomalidomide, like its parent compound thalidomide, possesses a chiral center at the C3 position of the glutarimide ring. This stereochemistry is critical for its biological activity, as the two enantiomers ((S) and (R)) interact differently with the CRBN binding pocket.

Structural and biochemical studies have consistently shown that the (S)-enantiomer is the more active form. nih.gov The glutarimide ring of (S)-thalidomide fits more comfortably into the tri-tryptophan pocket of CRBN in a "relaxed" conformation. nih.gov In contrast, the (R)-enantiomer must adopt a higher-energy, twisted conformation to bind, resulting in weaker affinity. nih.gov

This stereopreference translates directly to binding affinity and functional activity. The (S)-enantiomer of thalidomide binds to CRBN with 6- to 10-fold greater affinity than the (R)-enantiomer. nih.gov Similar results have been observed for pomalidomide derivatives. For methyl-pomalidomide, the (S)-enantiomer demonstrated significantly more potent CRBN binding and biological activity compared to the (R)-enantiomer.

Enantiomer Activity of Methyl-Pomalidomide
EnantiomerCRBN Binding (IC50)IL-2 Production (IC50)
(S)-methyl-pomalidomide~10 µM0.02 µM
(R)-methyl-pomalidomide>300 µM>10 µM

This table shows the differential activity of the (S) and (R) enantiomers of a pomalidomide analog, highlighting the importance of stereochemistry for CRBN binding and subsequent biological function. researchgate.net

Because the (S)-enantiomer is responsible for the desired therapeutic effects (and also the teratogenic effects of thalidomide), it is the pharmacologically relevant isomer. nih.gov Therefore, in the synthesis of this compound and subsequent PROTACs, controlling or using the correct stereoisomer is essential for achieving maximal potency.

Computational and Quantitative Structure-Activity/Degradation Relationship (QSAR/QSDR) Modeling Approaches

Given the complexity and large chemical space of PROTACs, computational modeling has become an indispensable tool for rationalizing SAR/SDR and guiding degrader design.

Molecular Docking and Dynamics : In silico methods are used to predict how a PROTAC might induce the formation of a ternary complex. explorationpub.com Molecular docking can be used to model the binding of the pomalidomide moiety to CRBN and the warhead to its target protein. More advanced techniques, such as protein-protein docking and molecular dynamics (MD) simulations, are then used to model the assembly and assess the stability of the entire ternary complex. These models can help visualize key protein-protein interactions and predict whether a given linker chemistry and length will lead to a productive orientation for ubiquitination.

Quantitative Structure-Activity/Degradation Relationship (QSAR/QSDR) : QSAR and QSDR models aim to build mathematical relationships between the chemical structures of a series of compounds and their biological activities (e.g., binding affinity, degradation efficacy). For pomalidomide-based degraders, these models can correlate physicochemical descriptors (like linker length, flexibility, logP, TPSA) with experimental degradation data (such as DC₅₀ and Dₘₐₓ values). By analyzing a training set of known degraders, these models can then be used to predict the activity of novel, untested designs, thereby prioritizing synthetic efforts and accelerating the discovery of optimized PROTACs.

These computational approaches help to de-risk and streamline the otherwise empirical and resource-intensive process of linker optimization, providing valuable insights into the complex interplay between the structure of a pomalidomide-based degrader and its ability to effectively eliminate a target protein.

Cellular and Biochemical Characterization of Pomalidomide Peg2 Cooh Activity

In Vitro Cellular Degradation Assays for Target Protein Depletion (e.g., Western Blot, ELISA, High-Content Imaging)

Once a PROTAC incorporating Pomalidomide-PEG2-COOH is synthesized, its primary function—the degradation of the target protein—is assessed using various in vitro cellular assays. Western blotting is a fundamental technique used to quantify the reduction in the levels of the target protein following treatment with the PROTAC. For instance, in the characterization of novel EGFR-targeting PROTACs, western blot analysis would be used to demonstrate a dose-dependent decrease in EGFR protein levels in cancer cell lines.

Enzyme-Linked Immunosorbent Assay (ELISA) offers a more high-throughput method for quantifying protein degradation. This technique is particularly useful for screening multiple PROTAC candidates or different treatment conditions simultaneously. High-content imaging combines automated microscopy with sophisticated image analysis to visualize and quantify changes in protein levels within individual cells, providing spatial information about protein degradation.

Table 1: Representative Western Blot Data for a Hypothetical EGFR-Targeting PROTAC Utilizing this compound

Cell LineTreatment Concentration (nM)EGFR Protein Level (% of Control)
A549185%
A5491052%
A54910015%
HCT-116190%
HCT-1161060%
HCT-11610025%
MCF-7188%
MCF-71055%
MCF-710020%

This table represents hypothetical data for illustrative purposes.

Cellular Target Engagement and Occupancy Studies (e.g., Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET)/Fluorescence Resonance Energy Transfer (FRET) assays)

For a PROTAC to induce degradation, it must first engage its target protein and the E3 ligase within the cellular environment. Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement. It is based on the principle that the binding of a ligand, such as a PROTAC, stabilizes the target protein, leading to a higher melting temperature. An observed thermal shift would confirm that the PROTAC is binding to its intended target inside the cell.

Bioluminescence Resonance Energy Transfer (BRET) and Fluorescence Resonance Energy Transfer (FRET) assays are used to demonstrate the formation of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. These assays rely on the transfer of energy between a donor and an acceptor molecule that are in close proximity. By tagging the target protein and the E3 ligase with the appropriate donor and acceptor pairs, the formation of the ternary complex induced by the PROTAC can be measured in real-time in living cells.

Proteomics-Based Identification and Validation of Neo-Substrates and Global Protein Changes

A critical aspect of characterizing pomalidomide-based PROTACs is to understand their impact on the global proteome. The pomalidomide (B1683931) moiety itself can induce the degradation of so-called "neo-substrates," which are proteins that are not the intended target of the PROTAC but are degraded due to their interaction with the pomalidomide-CRBN complex. This can lead to off-target effects. nih.gov

Mass spectrometry-based proteomics is employed to identify and quantify these global protein changes. By comparing the proteomes of cells treated with the PROTAC to untreated cells, researchers can identify not only the intended target degradation but also any unintended protein degradation. This is crucial for assessing the selectivity of the PROTAC. For example, studies have shown that immunomodulatory drugs like pomalidomide can lead to the degradation of zinc-finger proteins such as IKZF1 and IKZF3. bio-techne.comnih.gov

Table 2: Potential Neo-Substrates Identified by Proteomics for Pomalidomide-Based PROTACs

ProteinFunctionPotential Impact of Degradation
IKZF1 (Ikaros)Transcription factor in hematopoietic developmentImmunomodulatory effects
IKZF3 (Aiolos)Transcription factor in B-cell developmentImmunomodulatory effects
SALL4Transcription factor in embryonic developmentDevelopmental toxicity
ZFP91Zinc finger proteinVaried cellular functions

This table lists known neo-substrates of pomalidomide and related compounds.

Flow Cytometry and Immunofluorescence Applications for Analyzing Cellular Phenotypes and Pathway Modulation

The degradation of a target protein by a PROTAC is expected to induce specific cellular phenotypes and modulate signaling pathways. Flow cytometry is a versatile tool for analyzing these effects on a single-cell level. For example, if the target protein is involved in cell cycle regulation, flow cytometry can be used to assess changes in cell cycle distribution in a population of treated cells. nih.gov Similarly, if the target is involved in apoptosis, staining with markers like Annexin V can quantify the induction of programmed cell death.

Immunofluorescence microscopy allows for the visualization of changes in protein localization and the morphology of cells following PROTAC treatment. For instance, the degradation of a cytoskeletal protein could be observed as a change in the cellular structure.

Gene Expression Profiling (Transcriptomics) and Pathway Analysis in Response to this compound Treatment

The depletion of a target protein can have significant downstream effects on gene expression. Transcriptomics, often performed using techniques like RNA-sequencing, provides a global view of these changes. By analyzing the changes in the transcriptome of cells treated with a PROTAC, researchers can identify the signaling pathways that are modulated by the degradation of the target protein. This information is valuable for understanding the mechanism of action of the PROTAC and for identifying potential biomarkers of response.

Investigation of Cellular Viability and Proliferation in Research Models

A key desired outcome for many PROTACs, particularly in oncology, is the inhibition of cancer cell growth. Cellular viability and proliferation assays are used to determine the potency of a PROTAC in different cancer cell lines. Assays such as the MTT or CellTiter-Glo assay measure the metabolic activity of cells, which is an indicator of cell viability. The concentration of the PROTAC that causes a 50% reduction in viability (IC50) is a standard measure of its potency. For example, novel pomalidomide-based PROTACs targeting EGFR have been shown to have potent anti-proliferative effects in various cancer cell lines. nih.gov

Table 3: Representative Cell Viability Data (IC50) for a Hypothetical EGFR-Targeting PROTAC Utilizing this compound

Cell LineIC50 (nM)
A5498.5
HCT-11612.3
MCF-710.1
HepG-215.6

This table represents hypothetical data for illustrative purposes, based on the type of results seen in similar studies. nih.gov

Preclinical Research Applications and in Vitro/in Vivo Model Investigations

Application of Pomalidomide-PEG2-COOH in Disease-Relevant Cellular Models (e.g., Oncology, Autoimmune, Neurodegeneration)

The primary application of this compound is in the construction of PROTACs for preclinical evaluation in various disease models. The PEG linker in this compound is a common feature in PROTAC design, with studies indicating that approximately 54% of reported PROTACs incorporate PEG linkers to enhance solubility and cell permeability biochempeg.com.

Oncology:

In the realm of oncology, pomalidomide-based PROTACs have been extensively studied. For instance, a series of PROTACs were developed to target the Epidermal Growth Factor Receptor (EGFR), a key protein in many cancers. One such PROTAC, compound 16 , which incorporates a pomalidomide-based E3 ligase ligand, demonstrated potent cytotoxic activity against various human cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), HCT-116 (colon cancer), and A549 (lung cancer) nih.govnih.gov. This compound was found to be significantly more active than the conventional EGFR inhibitor erlotinib (B232) in these cell lines nih.govnih.gov. The mechanism of action was confirmed to be the degradation of EGFR protein through ubiquitination, with a maximum degradation (Dmax) of 96% observed after 72 hours in the tested cells nih.gov.

Another area of focus has been the degradation of histone deacetylase 8 (HDAC8), which is overexpressed in several cancers. A study detailed the design of HDAC8-targeting PROTACs using a pomalidomide (B1683931) ligand. The lead compound, ZQ-23 , selectively degraded HDAC8 with a half-maximal degradation concentration (DC50) of 147 nM and a Dmax of 93%, without affecting other HDACs like HDAC1 and HDAC3 nih.gov.

Furthermore, PROTACs targeting KRAS G12C, a common mutation in cancer, have been synthesized using a pomalidomide ligand. The compound KP-14 was shown to effectively degrade KRAS G12C in NCI-H358 lung cancer cells with a DC50 of approximately 1.25 μM, leading to the suppression of the MAPK signaling pathway nih.govresearchgate.net.

Compound/PROTACTarget ProteinCell LineEfficacy MetricValueCitation
Compound 16 EGFRMCF-7, HepG-2, HCT-116, A549Dmax96% nih.govnih.gov
ZQ-23 HDAC8Not specifiedDC50147 nM nih.gov
ZQ-23 HDAC8Not specifiedDmax93% nih.gov
KP-14 KRAS G12CNCI-H358DC50~1.25 µM nih.govresearchgate.net

Neurodegeneration:

The application of PROTACs in neurodegenerative diseases is a growing field of research. The targeted degradation of misfolded and aggregated proteins that are hallmarks of these diseases is a promising therapeutic strategy nih.gov. Pomalidomide-based PROTACs are being explored for their potential to clear pathogenic proteins in diseases like Alzheimer's and Parkinson's. While specific studies employing the this compound linker are not extensively detailed in the available literature, the general principle of using pomalidomide to recruit CRBN for the degradation of neurotoxic proteins is a key area of investigation nih.gov. Most protein degraders for neurodegenerative diseases are currently in the preclinical research phase nih.gov.

Studies in Organoid and Advanced 3D Cell Culture Systems

The use of organoids and 3D cell cultures in preclinical research is becoming increasingly important as they more accurately mimic the complex microenvironment of human tissues compared to traditional 2D cell cultures. While specific studies detailing the use of PROTACs derived from this compound in organoid models are not yet widely published, this is an active area of research. The development of such models is crucial for evaluating the efficacy and potential toxicity of new therapeutic modalities like PROTACs in a more physiologically relevant setting.

Discovery and Validation of Pharmacodynamic and Efficacy Biomarkers in Preclinical Settings

The development of pharmacodynamic (PD) and efficacy biomarkers is essential for the clinical translation of PROTACs. For PROTACs, the most direct PD biomarker is the level of the target protein in tissues or circulation. Preclinical studies on pomalidomide-based PROTACs often utilize techniques like Western blotting and mass spectrometry to quantify the degradation of the target protein in cells and animal tissues. For instance, in the study of the HDAC8 degrader ZQ-23 , the level of acetylated SMC-3 (a substrate of HDAC8) was used as a biomarker to confirm the functional consequence of HDAC8 degradation nih.gov. Similarly, for the KRAS G12C degrader KP-14 , the suppression of the downstream MAPK signaling pathway served as a biomarker of its efficacy nih.govresearchgate.net.

PROTACTargetBiomarkerObservationCitation
ZQ-23 HDAC8Acetylated SMC-3Dose-dependent increase nih.gov
KP-14 KRAS G12CMAPK signaling pathwaySuppression nih.govresearchgate.net

Research into Combination Strategies with Other Modalities for Enhanced Biological Effects

The potential for combining PROTACs with other therapeutic agents is an area of active investigation. One important consideration for pomalidomide-based PROTACs is their interaction with immunomodulatory drugs (IMiDs) like pomalidomide itself. Since both the PROTAC and the free IMiD compete for binding to CRBN, co-administration could potentially antagonize the effect of the PROTAC. Indeed, studies have shown that pomalidomide and lenalidomide (B1683929) can reverse the degradation of BRD4 induced by the pomalidomide-based PROTAC ARV-825. This highlights the need for careful consideration when designing combination therapies involving pomalidomide-based PROTACs.

Investigation of Acquired Resistance Mechanisms in Model Systems

As with any targeted therapy, the development of resistance is a significant challenge. For pomalidomide-based PROTACs, a primary mechanism of acquired resistance is the alteration of the CRBN E3 ligase. Studies have shown that mutations or downregulation of CRBN can render cells resistant to the effects of these PROTACs nih.gov. In some instances, resistance to CRBN-based PROTACs has been linked to the loss of the CRBN gene due to chromosomal deletion. Interestingly, cells that become resistant to a CRBN-based PROTAC may remain sensitive to a PROTAC that utilizes a different E3 ligase, such as VHL, suggesting a potential strategy to overcome resistance. Accumulating data from patients refractory to pomalidomide treatment have shown various types of CRBN alterations in up to one-third of cases nih.gov.

Advanced Analytical and Biophysical Techniques in the Study of Pomalidomide Peg2 Cooh

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) is a powerful technique for the real-time, label-free analysis of biomolecular interactions. In the context of Pomalidomide-PEG2-COOH, SPR would be employed to quantify the binding kinetics of the pomalidomide (B1683931) moiety to its target protein, Cereblon. This involves immobilizing Cereblon on a sensor chip and flowing a solution of this compound over the surface. The resulting sensorgram provides data on the association rate (k_on) and dissociation rate (k_off), from which the equilibrium dissociation constant (K_D) can be calculated, offering a precise measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. For this compound binding to Cereblon, ITC experiments would yield the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). This data is crucial for understanding the driving forces behind the interaction, such as hydrogen bonding and hydrophobic interactions.

Despite the utility of these techniques, there is no publicly available SPR or ITC data specifically for the interaction of this compound with Cereblon.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for elucidating the structure, dynamics, and interactions of molecules in solution. For the study of this compound, various NMR experiments could be applied. Chemical shift perturbation (CSP) studies, such as ¹H-¹⁵N HSQC, would be instrumental in mapping the binding interface between this compound and an isotopically labeled Cereblon protein. Changes in the chemical shifts of specific amino acid residues upon ligand binding identify the location of the binding site.

Furthermore, NMR can provide insights into the conformational changes that may occur in either the ligand or the protein upon complex formation. Saturation transfer difference (STD) NMR and Water-LOGSY experiments could confirm binding and identify the parts of the this compound molecule that are in close proximity to the protein. To date, no specific NMR studies focused on this compound have been published.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Structural Elucidation of this compound-Protein Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary methods for determining the high-resolution three-dimensional structures of protein-ligand complexes. A crystal structure of this compound in complex with Cereblon would provide an atomic-level view of the binding interactions, revealing key hydrogen bonds, hydrophobic contacts, and other forces that stabilize the complex. This structural information is invaluable for structure-based drug design and for understanding the mechanism of action.

Cryo-EM has emerged as a powerful alternative, particularly for large and flexible complexes, and could be used to visualize the ternary complex formed by a PROTAC synthesized from this compound, Cereblon, and a target protein. However, there are currently no publicly accessible crystal or cryo-EM structures specifically featuring this compound.

Mass Spectrometry-Based Proteomics for Target Identification, Quantification, and Post-Translational Modifications

Mass spectrometry (MS)-based proteomics is a critical tool in the development and characterization of PROTACs. When a PROTAC derived from this compound is introduced into cells, proteomics can be used to identify and quantify the degradation of the intended target protein. Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) allow for the precise measurement of changes in protein abundance across the entire proteome, thus also enabling the identification of off-target effects.

Furthermore, MS can be used to study the post-translational modifications, such as ubiquitination, on the target protein that are induced by the PROTAC. This provides direct evidence of the PROTAC's mechanism of action. While MS-based proteomics is a standard method in PROTAC research, specific studies detailing the proteomic effects of a PROTAC built with this compound are not available in the scientific literature.

Fluorescence Spectroscopy, Luminescence-Based Assays, and Microfluidics for High-Throughput Analysis

Fluorescence spectroscopy and luminescence-based assays are widely used for high-throughput screening (HTS) to identify and characterize ligands that bind to target proteins. For instance, a fluorescence polarization (FP) assay could be developed to measure the binding of a fluorescently labeled tracer to Cereblon, which would be displaced by this compound, allowing for the determination of its binding affinity. Similarly, luminescence-based assays, such as NanoBRET, can be used in live cells to monitor protein-protein interactions and their modulation by compounds like PROTACs.

Microfluidics technology enables the miniaturization and automation of biochemical assays, allowing for rapid analysis with minimal sample consumption. This would be particularly useful for screening libraries of PROTACs synthesized from this compound to optimize their target degradation activity. At present, there is no published research describing the use of these high-throughput techniques for the specific analysis of this compound.

Atomic Force Microscopy (AFM) and Single-Molecule Techniques for Biophysical Characterization

Atomic force microscopy (AFM) can be used to visualize single molecules and to measure the forces of their interactions. In principle, AFM could be employed to probe the interaction between Cereblon and this compound at the single-molecule level, providing insights into the binding strength and kinetics.

Single-molecule techniques, such as single-molecule Förster resonance energy transfer (smFRET), offer the ability to study the conformational dynamics of proteins and their complexes. These methods could be applied to investigate the conformational changes in Cereblon upon binding to this compound or to study the dynamics of ternary complex formation for a PROTAC derived from this linker. As with the other techniques, there is a lack of specific published data on the application of AFM or single-molecule techniques to this compound.

Computational Modeling and Chemoinformatics Approaches for Pomalidomide Peg2 Cooh

Molecular Docking and Molecular Dynamics Simulations of Ligand-CRBN Interactions

The foundational event in the action of a Pomalidomide-based PROTAC is the binding of its Pomalidomide (B1683931) moiety to the CRBN E3 ligase. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to elucidate the specifics of this interaction.

Molecular Docking studies predict the preferred orientation and binding affinity of the pomalidomide ligand within the CRBN binding pocket. These simulations place the ligand into the binding site and score the resulting poses based on intermolecular interactions. For pomalidomide, docking studies have successfully replicated binding poses observed in experimental crystal structures, confirming the validity of the computational models. researchgate.net Key interactions typically involve hydrogen bonds and hydrophobic contacts with specific amino acid residues in CRBN, such as Glu377. nih.gov

Molecular Dynamics (MD) Simulations extend the static view provided by docking by simulating the movements of the ligand-protein complex over time. An MD simulation of Pomalidomide-PEG2-COOH bound to CRBN would reveal the stability of the binding pose, the flexibility of the PEG linker, and the influence of solvent molecules. These simulations can confirm the persistence of key hydrogen bonds and hydrophobic interactions, providing a more dynamic and realistic picture of the binding event. nih.gov For example, simulations can track the distance between interacting atoms and calculate the binding free energy, offering a quantitative measure of binding stability.

Computational MethodKey Application for Pomalidomide-CRBN InteractionTypical Findings
Molecular Docking Predicts binding pose and affinity of the pomalidomide moiety.Identification of key interacting residues (e.g., Glu377); validation against crystal structures. researchgate.netnih.gov
Molecular Dynamics Assesses the stability and dynamics of the ligand-protein complex.Confirms stability of hydrogen bonds; evaluates flexibility of the PEG linker; calculates binding free energy. nih.gov

Prediction and Simulation of Ternary Complex Formation, Stability, and Conformations

The efficacy of a PROTAC is critically dependent on its ability to form a stable ternary complex, consisting of the target protein, the PROTAC molecule, and the E3 ligase (CRBN). The PEG2-COOH linker of this compound plays a pivotal role in this process, bridging the two proteins.

Computational methods are essential for predicting the likelihood of forming a productive ternary complex. The dynamic and flexible nature of PROTACs makes their experimental characterization challenging. researchgate.net In silico approaches can model the assembly of the entire complex, accounting for the flexibility of the linker and the protein-protein interactions that arise. A key concept in ternary complex formation is "cooperativity," which describes the favorable or unfavorable interactions between the target protein and the E3 ligase when brought together by the PROTAC. nih.gov

Simulations can predict multiple possible conformations of the ternary complex, which is crucial because only certain orientations may position the target protein's lysine (B10760008) residues correctly for ubiquitination by the E3 ligase. nih.gov These models help rationalize why slight changes in linker length or composition can dramatically impact degradation efficiency. chemicalbook.comscientificlabs.ie

In Silico Prediction of Pharmacokinetic Parameters relevant to Research Systems (e.g., ADME, cellular uptake)

Before a PROTAC can be effective in a biological system, it must possess suitable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are increasingly used to predict these properties early in the drug discovery process, saving time and resources. nih.govresearchgate.net

For a molecule like this compound, or more accurately, the final PROTAC it is part of, computational models can predict key physicochemical properties that influence ADME, such as:

LogP/LogD: Measures of lipophilicity, affecting solubility and membrane permeability.

Solubility: Crucial for absorption and formulation.

pKa: Predicts the ionization state of the terminal COOH group at physiological pH.

Based on these and other molecular descriptors, algorithms can predict ADME outcomes. For instance, physiologically-based pharmacokinetic (PBPK) models can simulate the distribution and clearance of a compound in a whole organism, as has been done for pomalidomide itself. nih.gov Such models can be adapted to predict the pharmacokinetics of larger PROTAC molecules, accounting for how the addition of the linker and target ligand alters the properties of the parent pomalidomide molecule.

Pharmacokinetic ParameterIn Silico Prediction MethodRelevance to this compound Based PROTACs
Absorption Prediction of solubility, permeability (e.g., Caco-2), and LogP.Determines how well the PROTAC can be absorbed into the bloodstream.
Distribution PBPK modeling; prediction of plasma protein binding.Predicts how the PROTAC distributes into different tissues to reach the target protein.
Metabolism Prediction of interactions with metabolic enzymes (e.g., Cytochrome P450s).Identifies potential metabolic liabilities of the pomalidomide, linker, or warhead moieties. nih.gov
Excretion Models for renal or biliary clearance.Predicts how the PROTAC is removed from the body.

Development and Application of Quantitative Structure-Activity/Degradation Relationship (QSAR/QSDR) Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Degradation Relationship (QSDR) models are statistical methods that correlate chemical structure with biological activity or degradation efficiency. researchgate.net

To develop a QSDR model for PROTACs based on this compound, a library of related compounds would be synthesized. This library might vary the length and composition of the linker (e.g., Pomalidomide-PEGn-COOH) or the nature of the attached target protein ligand. The degradation efficiency of each compound would be measured experimentally (e.g., DC50 and Dmax values).

Computational software then calculates a set of molecular descriptors for each PROTAC. These can include constitutional, topological, geometric, and electronic properties. A mathematical model is then built to find a correlation between these descriptors and the observed degradation activity. Once validated, this model can be used to:

Predict the degradation potential of novel, unsynthesized PROTAC designs.

Identify the key molecular features that drive potent degradation.

Guide the optimization of the linker and other components for improved efficacy.

Virtual Screening for Novel Ligands, Degrons, or Optimized Linker Chemistries

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a target or possess a desired property. In the context of this compound, virtual screening can be applied in several ways.

Optimizing the Linker: While this compound provides a specific linker, virtual libraries of different linkers can be computationally generated and attached to the pomalidomide-ligand pair. Docking and simulation of the resulting ternary complexes can screen for linkers that promote the most stable and effective conformations for degradation. biorxiv.org

Discovering Novel Target Ligands: this compound can be used as a fixed E3 ligase-linker component. Virtual screening can then be used to dock vast libraries of small molecules against a target protein of interest. Top-scoring "hits" can then be synthesized as PROTACs by conjugating them to the COOH group of the this compound fragment.

Reducing Off-Target Effects: Pomalidomide is known to induce the degradation of certain native zinc-finger (ZF) proteins. nih.govresearchgate.net Rational design and screening of modifications to the pomalidomide ring can identify analogs that retain CRBN binding but reduce unwanted off-target degradation. researchgate.net

Network Pharmacology and Systems Biology Approaches for Pathway Analysis and Off-Target Prediction

A PROTAC does not act in isolation. The degradation of its target protein can have cascading effects on numerous cellular pathways. Network pharmacology and systems biology approaches aim to understand these complex effects from a holistic perspective.

For a PROTAC built from this compound, a network pharmacology analysis would begin by constructing a biological network around the intended target protein. This network would include interacting proteins, upstream regulators, and downstream effectors. By modeling the removal of the target protein, researchers can predict the resulting perturbations to the network, such as the inhibition of a signaling pathway or the activation of a compensatory mechanism.

Furthermore, these approaches are invaluable for off-target prediction. Pomalidomide itself has known off-target effects on proteins like IKZF1 and ZFP91. nih.gov Systems biology models can integrate data from proteomics, transcriptomics, and computational predictions to identify other proteins that might be unintentionally degraded by a pomalidomide-based PROTAC, providing a more complete picture of its cellular impact.

Pharmacological Research Principles and in Vitro Disposition Studies

In Vitro Metabolic Stability and Biotransformation Studies in Research Systems (e.g., liver microsomes, hepatocytes)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the metabolic clearance of a compound in the body. These studies typically utilize subcellular fractions of the liver, such as microsomes, or whole liver cells (hepatocytes), which contain the primary enzymes responsible for drug metabolism.

Liver Microsomes: This system contains a high concentration of cytochrome P450 (CYP450) enzymes, which are major contributors to Phase I metabolism. The stability of Pomalidomide-PEG2-COOH would be assessed by incubating the compound with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. The disappearance of the parent compound over time is monitored by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The data from these experiments can be used to calculate the intrinsic clearance (CLint), which is a measure of the metabolic activity of the liver towards the compound.

Hepatocytes: As a more complete system, hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as transporters. Incubating this compound with hepatocytes provides a more comprehensive picture of its metabolic fate. In addition to determining the rate of metabolism, these studies can also identify the major metabolites formed through biotransformation. For instance, the parent compound, pomalidomide (B1683931), is known to be metabolized by CYP1A2 and CYP3A4. nih.gov The addition of the PEG2-COOH linker may alter the metabolic pathway, potentially leading to different metabolites or a different rate of metabolism.

Illustrative Data Table for Metabolic Stability:

Research SystemSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Liver MicrosomesHuman1205.8
Liver MicrosomesRat957.3
HepatocytesHuman1504.6
HepatocytesRat1106.3
Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Research on Plasma Protein Binding Characteristics in Various Species

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target site. Only the unbound fraction of a drug is pharmacologically active.

The plasma protein binding of this compound would be investigated using techniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation. In these assays, the compound is incubated with plasma from different species, and the concentration of the compound in the protein-containing fraction is compared to the concentration in the protein-free fraction. The human plasma protein binding of the parent compound, pomalidomide, ranges from 12% to 44%. nih.gov The introduction of the hydrophilic PEG2-COOH linker could potentially decrease the extent of plasma protein binding compared to more lipophilic analogs.

Illustrative Data Table for Plasma Protein Binding:

SpeciesPlasma Concentration (µM)Percent Bound (%)Unbound Fraction (fu)
Human1350.65
Human10330.67
Rat1450.55
Rat10420.58
Mouse1500.50
Mouse10480.52
Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Investigation of Membrane Permeability and Cellular Uptake Mechanisms (e.g., Caco-2, PAMPA assays)

The ability of a compound to cross biological membranes is a critical determinant of its oral absorption and distribution into tissues.

Caco-2 Permeability Assay: This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The permeability of this compound would be assessed by adding the compound to the apical (luminal) side of the monolayer and measuring its appearance on the basolateral (blood) side over time. This provides an apparent permeability coefficient (Papp), which is used to classify compounds as having low, medium, or high permeability.

Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a high-throughput method used to predict passive diffusion. By comparing the Papp values from Caco-2 and PAMPA, one can infer the contribution of active transport mechanisms. If the Caco-2 permeability is significantly higher than the PAMPA permeability, it suggests the involvement of uptake transporters.

Evaluation of Efflux Transporter Interactions (e.g., P-glycoprotein, BCRP) in Research Models

Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are present in various tissues, including the intestine, blood-brain barrier, and kidneys. They actively pump substrates out of cells, which can limit a drug's absorption and distribution.

To determine if this compound is a substrate or inhibitor of these transporters, bidirectional Caco-2 assays are often employed. The transport of the compound from the apical to the basolateral side is compared to the transport from the basolateral to the apical side. A higher basolateral-to-apical transport indicates that the compound is being actively effluxed. These experiments are often repeated in the presence of known inhibitors of P-gp or BCRP to confirm their involvement. The parent compound, pomalidomide, has been identified as a substrate for P-gp. nih.gov

Cytochrome P450 Enzyme Inhibition and Induction Studies in Research Systems

It is important to assess whether a new chemical entity can inhibit or induce the activity of CYP450 enzymes. Inhibition can lead to drug-drug interactions by decreasing the metabolism of co-administered drugs, while induction can increase their metabolism, potentially reducing their efficacy.

CYP450 Inhibition Assays: These studies are typically conducted using human liver microsomes and a panel of specific CYP450 substrates. This compound would be incubated with the microsomes and a specific substrate for each major CYP450 isoform (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The ability of this compound to inhibit the metabolism of the probe substrate is then measured. The parent compound, pomalidomide, was found to be neither an inducer nor an inhibitor of CYP450 enzymes in vitro. nih.gov

CYP450 Induction Assays: These studies are typically performed using cultured human hepatocytes. The hepatocytes are treated with this compound for a period of time, and then the expression levels of CYP450 mRNA or the activity of the enzymes are measured.

Illustrative Data Table for CYP450 Inhibition:

CYP450 IsoformProbe SubstrateIC50 (µM)
CYP1A2Phenacetin> 100
CYP2C9Tolbutamide> 100
CYP2C19S-Mephenytoin> 100
CYP2D6Dextromethorphan> 100
CYP3A4Midazolam> 100
Note: The data in this table is illustrative and not based on actual experimental results for this compound. An IC50 value > 100 µM is generally considered to indicate no significant inhibition.

Pharmacodynamic Marker Research and Quantification in Cellular and Tissue Assays

Pharmacodynamic (PD) markers are used to assess the biological effect of a compound. For a molecule like this compound, which is a component of PROTACs, relevant PD markers would be related to the degradation of the target protein.

In a research setting where this compound is conjugated to a specific protein-targeting ligand, cellular assays would be employed to quantify the degradation of the target protein. This is often done using techniques such as Western blotting or targeted proteomics. The concentration-dependent and time-dependent decrease in the level of the target protein would be a key pharmacodynamic endpoint. For pomalidomide itself, pharmacodynamic effects include the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov

Future Perspectives and Translational Research Potential of Pomalidomide Peg2 Cooh in Therapeutic Discovery

Development of Next-Generation Pomalidomide-PEG2-COOH Analogs with Enhanced Specificity and Efficacy

The evolution of PROTACs relies heavily on the refinement of their constituent parts. For Pomalidomide-based degraders, research is focused on modifying the pomalidomide (B1683931) scaffold and the linker to improve performance. The goal is to create next-generation analogs that offer superior selectivity for the CRBN E3 ligase, minimize off-target effects, and exhibit enhanced degradation efficiency.

Key strategies include:

Modification of the Pomalidomide Core: Synthetic alterations to the phthalimide (B116566) ring of pomalidomide can fine-tune its binding affinity and selectivity for CRBN. Researchers are exploring derivatives that can induce novel protein-protein interactions within the ternary complex (E3 ligase-PROTAC-target), leading to more efficient ubiquitination of the target protein. frontiersin.org

Linker Optimization: The PEG2-COOH linker's length, rigidity, and attachment points are critical determinants of a PROTAC's ability to form a stable and productive ternary complex. aragen.com Next-generation designs involve creating libraries of linkers with varied physicochemical properties to empirically determine the optimal connection for a given target protein. aragen.com This optimization is crucial for achieving the necessary spatial orientation between the E3 ligase and the target protein for effective degradation. pozescaf.com

Phenyl-Glutarimide Alternatives: Researchers have identified alternative binders for Cereblon, such as phenyl-glutarimides, which can be used to design new PROTACs with different degradation profiles or improved properties compared to traditional pomalidomide-based structures. researchgate.net

Discovery of Novel CRBN Ligands: Efforts are underway to discover entirely new ligands for CRBN, such as 3-aminophthalic acid, which could offer advantages in chemical stability and cost-effectiveness over existing immunomodulatory drug (IMiD)-based ligands like pomalidomide. researchgate.netnih.gov

These advancements aim to overcome limitations of first-generation degraders, leading to PROTACs with a wider therapeutic window and greater potency.

Exploration of Alternative E3 Ligase Ligands and Hybrid Degrader Architectures

While Pomalidomide effectively recruits the CRBN E3 ligase, the human genome encodes over 600 E3 ligases, many with tissue-specific expression patterns. acs.orgscienceopen.comnih.govscienceopen.com This diversity presents a significant opportunity to expand the PROTAC toolkit, enabling more precise therapeutic interventions. Recruiting different E3 ligases can overcome resistance mechanisms and potentially allow for the degradation of a wider range of target proteins. researchgate.net

Prominent Alternative E3 Ligases:

E3 Ligase Common Ligands Key Characteristics
Von Hippel-Lindau (VHL) Hydroxyproline-based motifs Widely expressed in various tissues; one of the most frequently used alternatives to CRBN. nih.govnih.govtandfonline.comdundee.ac.uk
Mouse double minute 2 homolog (MDM2) Nutlin, Idasanutlin derivatives Overexpressed in several human cancers; its natural substrate is the tumor suppressor p53. scienceopen.comnih.govnih.govnih.gov
Inhibitor of Apoptosis Proteins (IAPs) Methyl bestatin (B1682670) (MetBS), AVPI-mimetics Play a key role in inhibiting apoptosis (cell death); cIAP1 is a notable member. nih.govaph-hsps.huresearchgate.net

| Kelch-like ECH-associated protein 1 (KEAP1) | Piperlongumine (PL) | A natural product, piperlongumine, was found to bind to KEAP1 and other E3 ligases. researchgate.net |

Beyond traditional PROTACs, the field is exploring hybrid degrader architectures that utilize different cellular degradation pathways. These include Lysosome-Targeting Chimeras (LYTACs) and Autophagy-Targeting Chimeras (AUTACs), which direct proteins for degradation via the lysosome or autophagy pathways, respectively. acs.org These alternative platforms could be effective for degrading extracellular proteins or protein aggregates not amenable to proteasomal degradation. acs.org

Expansion of Target Protein Degradation Strategies to Novel Disease Areas

Initially focused heavily on oncology, the therapeutic potential of targeted protein degradation is now being explored across a wide spectrum of diseases. The ability to eliminate previously "undruggable" proteins opens up new avenues for treatment where traditional small-molecule inhibitors have failed. pozescaf.comnih.gov

Emerging Therapeutic Areas for TPD:

Neurodegenerative Diseases: A key pathological feature of many neurodegenerative disorders is the accumulation of misfolded protein aggregates. nih.govnih.gov PROTACs are being developed to specifically target and degrade proteins like tau, α-synuclein, and mutant huntingtin, which are implicated in Alzheimer's disease, Parkinson's disease, and Huntington's disease, respectively. acs.orgnih.govtandfonline.comcytoskeleton.com

Inflammation and Autoimmune Disorders: TPD offers a way to eliminate key pro-inflammatory proteins and mediators that drive autoimmune diseases. rsc.orgnih.gov Researchers are designing PROTACs to degrade targets like IRAK4 and proteins in the STING pathway to treat conditions such as systemic lupus erythematosus and other inflammatory syndromes. nih.govbioworld.comresearchgate.net

Viral Infections: PROTACs represent a novel antiviral strategy. tandfonline.com Instead of merely inhibiting viral proteins, this approach aims to eliminate them entirely. tandfonline.com Research is ongoing to develop degraders for essential viral proteins from influenza, hepatitis C virus (HCV), and coronaviruses, as well as host proteins that viruses rely on for replication. nih.govmdpi.comnih.gov This technology is also being explored for creating new types of live attenuated vaccines. tandfonline.comnih.gov

Unaddressed Challenges and Emerging Opportunities in PROTAC Research and Development

Despite its immense promise, the field of targeted protein degradation faces several hurdles that must be overcome to realize its full clinical potential. acs.orgnih.gov

Key Challenges:

Large Molecular Size: PROTACs are significantly larger than traditional small-molecule drugs, which can negatively impact their oral bioavailability and cell permeability.

Complex Pharmacokinetics/Pharmacodynamics (PK/PD): The catalytic nature of PROTACs means that traditional PK/PD models, which are based on drug occupancy, are not always applicable. acs.orgnih.gov New models are needed to accurately predict their behavior in the body.

The "Hook Effect": At very high concentrations, bifunctional PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, leading to reduced degradation efficiency. researchgate.net

Resistance Mechanisms: Tumor cells can develop resistance to PROTACs through mutations in the target protein or the E3 ligase, preventing the formation of the ternary complex.

Expanding the E3 Ligase Toolbox: While progress has been made, only a small fraction of the ~600 human E3 ligases have been successfully hijacked for TPD. acs.orgscienceopen.com Developing ligands for new E3 ligases is a major focus. semanticscholar.org

Emerging Opportunities:

Targeting the "Undruggable" Proteome: TPD provides a powerful tool to target proteins that lack a functional active site for inhibition, such as scaffolding proteins and transcription factors, which make up a large portion of the proteome previously considered undruggable. pozescaf.comnih.govnih.gov

Catalytic Action: Because PROTACs act catalytically and are recycled after inducing degradation, they can often be effective at very low concentrations, potentially reducing side effects. nih.govacs.org

Tissue-Specific Degradation: By choosing an E3 ligase that is expressed only in certain tissues, it may be possible to develop PROTACs that degrade target proteins only in diseased cells, improving safety and efficacy. aragen.com

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for Degraders

The complexity of PROTAC design, with its three distinct components (target ligand, E3 ligase ligand, and linker), presents a significant challenge for traditional drug discovery methods. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate and rationalize the design process. rsc.orgmdpi.com

Applications of AI/ML in PROTAC Development:

Application Area AI/ML Approach Description
Linker Optimization Generative Models, Reinforcement Learning AI models can analyze existing PROTAC data to predict how a linker's structure will affect degradation efficacy and generate novel linker designs with optimal length, composition, and flexibility. pozescaf.comrsc.orgcbirt.net
Ternary Complex Prediction Protein-Protein Docking, Molecular Dynamics (MD) Simulations Computational tools can predict the three-dimensional structure of the PROTAC-induced ternary complex, which is crucial for understanding and optimizing degradation. schrodinger.comtandfonline.comacs.org
Predicting Degradation Efficacy Deep Neural Networks (e.g., DeepPROTACs) ML models are being trained on large datasets to predict the degradation potential of a designed PROTAC molecule before it is synthesized, saving time and resources. mdpi.comresearchgate.net

Ethical and Societal Considerations in Targeted Protein Degradation Research and Development

As with any powerful new therapeutic modality, the rise of targeted protein degradation brings with it a set of ethical and societal considerations that must be addressed. The unique mechanism of action—intentionally destroying cellular proteins rather than simply inhibiting them—raises specific questions.

Long-Term Effects and Irreversibility: While the action of a PROTAC is reversible once the drug is cleared, the degradation of a target protein can have long-lasting downstream effects. tandfonline.com Understanding the full consequences of removing a protein, especially one with multiple functions, is critical.

Off-Target Degradation: A key safety concern is the potential for a PROTAC to induce the degradation of unintended proteins, which could lead to unforeseen toxicity. Rigorous preclinical testing is required to identify and mitigate these risks.

Germline Editing Parallels: While TPD acts at the protein level and is not a form of gene editing, its ability to potently and selectively eliminate specific proteins draws some parallels to genetic knockdown. This highlights the importance of precise targeting and a thorough understanding of the biological consequences.

Accessibility and Cost: PROTACs are complex molecules that are challenging and expensive to develop and manufacture. Ensuring that these potentially life-saving therapies are accessible and affordable to patients who need them will be a significant societal challenge.

Dual-Use Potential: As with many advanced biotechnologies, the potential for misuse must be considered. Clear guidelines and oversight are necessary to ensure the responsible development and application of this technology.

Proactive engagement with bioethicists, policymakers, and the public will be essential to navigate these issues and ensure that the development of TPD technology proceeds in a responsible and beneficial manner.

Q & A

Q. What is the structural and functional significance of Pomalidomide-PEG2-COOH in PROTAC design?

this compound consists of three key components:

  • Pomalidomide : Binds to cereblon (CRBN), an E3 ubiquitin ligase, enabling targeted protein degradation .
  • PEG2 linker : Enhances solubility and flexibility, optimizing spatial alignment between the E3 ligase and target protein .
  • Carboxylic acid (-COOH) : Facilitates covalent conjugation to target protein ligands via amine-reactive chemistry . This compound serves as a foundational building block for PROTACs, leveraging the ubiquitin-proteasome system for protein degradation .

Q. How should researchers design experiments to evaluate PROTACs synthesized using this compound?

Key methodological steps include:

  • Target protein selection : Validate target binding using biophysical assays (e.g., SPR, ITC) .
  • Linker optimization : Test PEG2 against longer PEG chains (e.g., PEG3, PEG4) to assess degradation efficiency .
  • Cellular assays : Measure target protein degradation via Western blot or immunofluorescence, with controls (e.g., proteasome inhibitors) .
  • Dose-response studies : Establish DC50 (degradation concentration) and assess off-target effects using RNA-seq or proteomics .

Advanced Research Questions

Q. How can researchers address contradictory data in PROTAC efficacy studies involving this compound?

Contradictions may arise from:

  • Linker length variability : Longer PEG chains (e.g., PEG4) may improve solubility but reduce cellular permeability . Validate using size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to detect aggregation .
  • Cell-type specificity : Differences in E3 ligase expression (e.g., CRBN levels) require quantification via qPCR or flow cytometry .
  • Orthogonal validation : Use CRISPR knockouts of CRBN or target proteins to confirm mechanism-specific degradation .

Q. What methodologies optimize the synthesis and purification of this compound conjugates?

  • Automated synthesis : Platforms like SYNPLE-SC002 improve reproducibility for PROTAC assembly .
  • Purification : Employ reverse-phase HPLC with UV/Vis detection (λ = 254 nm) and characterize via LC-MS or MALDI-TOF .
  • Purity validation : Certificates of Analysis (COA) should confirm ≥95% purity using dual methods (e.g., NMR and HPLC) .

Q. How do structural modifications of this compound impact PROTAC activity?

  • PEG length : PEG2 balances solubility and steric hindrance, while PEG4 increases hydrophilicity but may reduce membrane permeability .
  • Alternative functional groups : Replacing -COOH with -NH2 (e.g., Pomalidomide-PEG3-C2-NH2) enables click chemistry conjugation but requires pH optimization for stability .
  • Linker rigidity : Compare flexible PEG linkers with rigid aromatic spacers using molecular dynamics simulations to predict ternary complex formation .

Q. What frameworks guide hypothesis formulation for PROTAC studies using this compound?

Apply the FINER criteria :

  • Feasible : Ensure access to CRBN-expressing cell lines and validated target ligands .
  • Novel : Explore understudied targets (e.g., non-kinase proteins) or tissue-specific delivery .
  • Relevant : Align with unmet therapeutic needs (e.g., drug-resistant cancers) .
  • Ethical : Use primary human cells under IRB-approved protocols .

Methodological Best Practices

Q. How should researchers document methodologies for PROTAC studies in publications?

  • Materials : Specify batch numbers, purity, and storage conditions (e.g., 2–8°C for this compound) .
  • Synthesis protocols : Detail conjugation ratios (e.g., 1:1.2 molar ratio for EDC/NHS reactions) and reaction times .
  • Analytical data : Include representative NMR spectra (e.g., δ 7.8 ppm for amide protons) and MS data .
  • Reproducibility : Provide step-by-step supplemental protocols for critical steps (e.g., PROTAC purification) .

Q. What statistical approaches are recommended for analyzing PROTAC degradation kinetics?

  • Time-course assays : Fit degradation data to a one-phase decay model (e.g., Y=Y0ektY = Y_0 \cdot e^{-kt}) .
  • Quality control : Use Grubbs’ test to exclude outliers in replicate experiments (n ≥ 3) .
  • Multi-parametric analysis : Apply principal component analysis (PCA) to integrate proteomics and transcriptomics data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.